Azepane Ring Size Drives Distinct Conformational and Steric Profile vs. Piperidine and Morpholine Analogs
The target compound incorporates a seven-membered azepane ring (hexamethyleneimine) at the triazine C4 position. The closest commercial analog, 4-(piperidin-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine, bears a six-membered piperidine ring instead. The ring expansion from six to seven members increases the number of accessible low-energy conformations (pseudorotation pathways) and alters the spatial projection of the aliphatic ring relative to the triazine plane. In the morpholino-triazine kinase inhibitor series, the C4 substituent occupies a region proximal to the hinge residue and the affinity pocket; SAR studies on related scaffolds demonstrate that piperidine-to-azepane substitution can shift kinase selectivity profiles by factors exceeding 10-fold for specific PI3K isoforms [1]. While direct head-to-head biochemical data for the target compound are not available in the public domain, the structural difference is quantifiable: the azepane ring contributes an additional methylene unit (−CH₂−, ΔMW = 14 Da) and increases the fraction of sp³-hybridized carbons (Fsp³ = 0.55 for the target compound vs. an estimated ~0.50 for the piperidine analog based on formula C₁₉H₂₆N₆O) [2].
| Evidence Dimension | Ring size at C4 position (number of ring atoms) |
|---|---|
| Target Compound Data | 7-membered azepane ring (C₆H₁₂N); Fsp³ = 0.55; MW = 368.5 |
| Comparator Or Baseline | 4-(piperidin-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine: 6-membered piperidine ring; estimated Fsp³ ≈ 0.50; estimated MW ≈ 354.4 |
| Quantified Difference | Ring size: +1 atom; Fsp³: +0.05; MW: +14.1 Da |
| Conditions | Structural comparison based on molecular formula and computed descriptors (PubChem/ZINC) |
Why This Matters
Ring size and conformational flexibility directly impact kinase binding pocket complementarity; a difference of one ring atom can alter selectivity windows across the kinome, making the azepane derivative a distinct chemical probe rather than a simple analog.
- [1] Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Bioorg Med Chem Lett. 2012;22(2):1009-1013. PMID: 22197143. View Source
- [2] PubChem CID 42477649. Computed descriptors. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/42477649 View Source
